molecular formula C13H15N3O6S B14528076 N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine CAS No. 62383-23-7

N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine

Cat. No.: B14528076
CAS No.: 62383-23-7
M. Wt: 341.34 g/mol
InChI Key: LKYKERJKDKPMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine is a chemical compound with the molecular formula C13H15N3O6S It is characterized by the presence of a diazenyl group (–N=N–) linked to a benzene ring, which is further substituted with a sulfonyl group and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine typically involves the following steps:

    Formation of the Diazenyl Intermediate: The initial step involves the diazotization of an aromatic amine, followed by coupling with a suitable β-diketone to form the diazenyl intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Glycine Coupling: Finally, the sulfonylated intermediate is coupled with glycine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine involves its interaction with biological molecules:

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(E)-(2-Nitrophenyl)diazenyl]benzene-1-sulfonyl}glycine
  • N-{4-[(E)-(3-Nitrophenyl)diazenyl]benzene-1-sulfonyl}glycine
  • N-{4-[(E)-(4-Nitrophenyl)diazenyl]benzene-1-sulfonyl}glycine

Uniqueness

N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine is unique due to the presence of the 2,4-dioxopentan-3-yl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

62383-23-7

Molecular Formula

C13H15N3O6S

Molecular Weight

341.34 g/mol

IUPAC Name

2-[[4-(2,4-dioxopentan-3-yldiazenyl)phenyl]sulfonylamino]acetic acid

InChI

InChI=1S/C13H15N3O6S/c1-8(17)13(9(2)18)16-15-10-3-5-11(6-4-10)23(21,22)14-7-12(19)20/h3-6,13-14H,7H2,1-2H3,(H,19,20)

InChI Key

LKYKERJKDKPMSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.